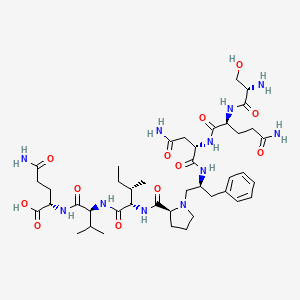

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH

Description

Conceptual Foundations of Peptidomimetic Chemistry

Peptidomimetics are compounds designed to replicate the essential features of a natural peptide in three-dimensional space, allowing them to interact with the same biological targets and elicit a similar, if not enhanced, biological response. nih.gov The primary motivation for developing peptidomimetics is to address the pharmacological drawbacks of natural peptides, such as their susceptibility to enzymatic degradation (proteolysis), poor oral bioavailability, and rapid clearance from the body. acs.orgnih.govacs.org By strategically modifying the peptide structure, researchers can create molecules with improved metabolic stability, better absorption, and enhanced affinity and selectivity for their targets. acs.orgrsc.org

The design of peptidomimetics is a rational process that often begins with understanding the structure-activity relationship (SAR) of the parent peptide. acs.org This involves identifying the key amino acid residues and their spatial arrangement—the pharmacophore—that are crucial for biological activity. nih.gov Techniques such as truncation studies, where the peptide chain is systematically shortened, and alanine (B10760859) scanning, where individual amino acids are replaced with alanine, help to pinpoint these critical elements. acs.org Once the pharmacophore is defined, various synthetic strategies can be employed to create a more robust and drug-like molecule. These strategies range from local modifications of the peptide backbone to the creation of global constraints that lock the molecule into its bioactive conformation. rsc.org

A key modification in peptidomimetic design is the replacement of the scissile amide bond (-CO-NH-) with a non-hydrolyzable isostere. The reduced amide bond (ψ[CH2NH]), as seen in the subject compound, is a classic example of such a modification. This change prevents enzymatic cleavage while often retaining the key hydrogen bonding interactions necessary for target binding.

Evolution of HIV-1 Protease Inhibitors: A Historical Perspective

The development of inhibitors for the human immunodeficiency virus type 1 (HIV-1) protease stands as a landmark achievement in the history of structure-based drug design. wikipedia.org After HIV was identified as the causative agent of acquired immune deficiency syndrome (AIDS) in the mid-1980s, the viral protease was quickly recognized as a prime therapeutic target due to its essential role in the viral life cycle. nih.gov The HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins, a step that is critical for the assembly of new, infectious virions. nih.govpatsnap.com

The first crystal structure of HIV-1 protease was solved in 1989, providing an unprecedented atomic-level view of the enzyme's active site. nih.gov This structural information catalyzed a wave of rational drug design efforts in pharmaceutical companies and academic labs worldwide. rsc.org The initial strategy focused on creating peptidomimetics that mimicked the natural substrates of the protease. rsc.org By modifying the peptide sequence at the cleavage site, researchers could design molecules that would bind tightly to the protease but could not be cleaved, thus inhibiting its function.

This approach led to the rapid development and approval of the first generation of HIV-1 protease inhibitors. Saquinavir, the first of its class, was approved by the FDA in 1995, a remarkably short time from target identification to clinical use. wikipedia.orgpatsnap.comtheinventors.org Saquinavir is a peptidomimetic hydroxyethylamine that acts as a transition state analog of the natural protease substrate. wikipedia.org Its design was based on the observation that HIV-1 protease frequently cleaves sequences containing Phenylalanine-Proline or Tyrosine-Proline dipeptides. wikipedia.org Following Saquinavir, other peptidomimetic inhibitors like Ritonavir and Indinavir were approved in 1996, further revolutionizing the treatment of HIV/AIDS as key components of highly active antiretroviral therapy (HAART). wikipedia.orgpatsnap.comtheinventors.org

Significance of the Peptide Sequence H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH in Biochemical Research

The specific peptide sequence H-Ser-Gln-Asn-Phe-Pro-Ile-Val-Gln-OH and its peptidomimetic derivative containing the reduced amide bond between Phenylalanine and Proline hold significant interest in biochemical research, particularly in the context of HIV-1 protease inhibition. The native sequence corresponds to a cleavage site within the viral Gag polyprotein, which is a primary substrate for the HIV-1 protease. The enzyme recognizes and cleaves the peptide bond between the Phenylalanine (Phe) and Proline (Pro) residues.

The introduction of the reduced amide bond (ψ[CH2NH]) to create H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH is a strategic modification aimed at creating a potent and stable inhibitor. This modification achieves two critical goals:

Inhibition of Cleavage: The [CH2NH] linkage is resistant to the hydrolytic action of the protease, preventing the breakdown of the inhibitor.

Mimicry of the Transition State: The geometry of the reduced amide bond can mimic the tetrahedral transition state of the peptide bond hydrolysis reaction. This mimicry often leads to very tight binding to the enzyme's active site, resulting in potent inhibition.

Research involving this and similar peptidomimetic sequences has been instrumental in elucidating the binding kinetics and structural requirements for effective HIV-1 protease inhibition. By studying how these inhibitors interact with the enzyme, scientists have gained valuable insights into the enzyme's substrate specificity and catalytic mechanism. This knowledge has been foundational for the design of subsequent generations of protease inhibitors with improved efficacy and resistance profiles.

Below is a data table summarizing the properties of the amino acids in the parent peptide sequence.

| Amino Acid | Abbreviation | Side Chain Polarity | Molecular Weight ( g/mol ) |

| Serine | Ser / S | Polar, uncharged | 105.09 |

| Glutamine | Gln / Q | Polar, uncharged | 146.15 |

| Asparagine | Asn / N | Polar, uncharged | 132.12 |

| Phenylalanine | Phe / F | Nonpolar, aromatic | 165.19 |

| Proline | Pro / P | Nonpolar | 115.13 |

| Isoleucine | Ile / I | Nonpolar | 131.18 |

| Valine | Val / V | Nonpolar | 117.15 |

Data sourced from publicly available biochemical reference charts. vanderbilt.edusigmaaldrich.com

Overview of Research Trajectories for Peptidomimetics

The success of HIV-1 protease inhibitors has spurred broader interest in peptidomimetics, and research in this area continues to evolve along several exciting trajectories. nih.gov The ongoing goal is to transform peptides into viable drug candidates by enhancing their stability, bioavailability, and selectivity. rsc.org

Current and future research in peptidomimetics is focused on several key areas:

Targeting Protein-Protein Interactions (PPIs): Many disease processes are driven by interactions between proteins. sciencedaily.com These interactions often involve large, flat interfaces that are difficult to target with traditional small molecules. Peptidomimetics, however, can be designed to mimic the secondary structures (e.g., α-helices, β-sheets) involved in these interactions, offering a powerful new approach to modulating these challenging targets. sciencedaily.comlongdom.org

Development of Novel Scaffolds and Isosteres: Researchers are continuously developing new chemical modifications and scaffolds to improve the "drug-like" properties of peptidomimetics. nih.gov This includes creating novel peptide bond isosteres, developing cyclic peptidomimetics to constrain conformation and improve stability, and exploring new backbone modifications. longdom.org

Broad-Spectrum Antivirals: The principles learned from HIV protease inhibitors are being applied to develop peptidomimetics that target proteases and other essential proteins from a wide range of viruses. nih.gov This approach holds promise for creating broad-spectrum antiviral agents to combat emerging infectious diseases. nih.gov

Applications Beyond Antivirals: The utility of peptidomimetics extends far beyond infectious diseases. They are being investigated for a wide array of therapeutic areas, including oncology, immunology, metabolic disorders, and neurology. longdom.org For instance, they are being developed as receptor agonists or antagonists, enzyme inhibitors, and modulators of signal transduction pathways.

Integration with Other Technologies: Peptidomimetic design is increasingly being integrated with other advanced technologies, such as computational modeling, high-throughput screening, and novel drug delivery systems. azolifesciences.com These synergies are accelerating the discovery and development of new peptidomimetic drugs. azolifesciences.com

Structure

2D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67N11O12/c1-5-23(4)35(41(63)51-34(22(2)3)40(62)49-28(42(64)65)14-16-32(45)56)52-39(61)30-12-9-17-53(30)20-25(18-24-10-7-6-8-11-24)47-38(60)29(19-33(46)57)50-37(59)27(13-15-31(44)55)48-36(58)26(43)21-54/h6-8,10-11,22-23,25-30,34-35,54H,5,9,12-21,43H2,1-4H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,60)(H,48,58)(H,49,62)(H,50,59)(H,51,63)(H,52,61)(H,64,65)/t23-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISHZXDZHXDISA-NDUNROFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of H Ser Gln Asn Phe ψ Ch2nh Pro Ile Val Gln Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Complex Peptidomimeticsresearchgate.netbachem.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides and their analogs, offering streamlined purification by anchoring the growing peptide chain to an insoluble resin support. bachem.comnih.gov For a complex target like H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, SPPS allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials washed away after each step. nih.gov The key challenge lies in the site-specific incorporation of the ψ[CH2NH] linkage within the standard SPPS workflow. acs.org

The choice of orthogonal protecting groups is a critical first step in planning the synthesis. The two dominant strategies are the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-Butoxycarbonyl/benzyl (Boc/Bzl) schemes. bachem.compeptide.com

Fmoc/tBu Strategy: This is the most common approach, favored for its milder reaction conditions. lifetein.com The temporary Nα-Fmoc group is removed with a base, typically a piperidine (B6355638) solution, while the permanent side-chain protecting groups (like tBu) and the resin linker are cleaved at the end of the synthesis with a strong acid, usually trifluoroacetic acid (TFA). peptide.comlifetein.com This method is advantageous for peptides with acid-sensitive modifications. peptide.com However, the repetitive basic conditions can sometimes lead to side reactions, and peptide aggregation can be a problem for longer or hydrophobic sequences since the peptide-resin is in a neutral state. peptide.com

Boc/Bzl Strategy: This classic approach uses the acid-labile Boc group for temporary Nα-protection, which is removed with TFA during each cycle. peptide.com The permanent benzyl-based side-chain protecting groups are more robust and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. peptide.comresearchgate.net While the harsh final cleavage requires specialized equipment, the Boc/Bzl strategy can be superior for synthesizing long or difficult sequences, as the protonated state of the peptide chain after each deprotection step can help to minimize aggregation. peptide.compeptide.com

| Strategy | Nα-Protection | Nα-Deprotection Condition | Side-Chain Protection | Final Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | 20-50% Piperidine in DMF | tBu-based (Acid-labile) | ~95% TFA | Mild conditions; suitable for automation and acid-sensitive peptides. lifetein.compeptide.com | Potential for aggregation; base-catalyzed side reactions (e.g., aspartimide formation). peptide.comchempep.com |

| Boc/Bzl | Boc (Acid-labile) | ~50% TFA in DCM | Bzl-based (Strong acid-labile) | Anhydrous HF or TFMSA | Reduces aggregation for long/difficult sequences. peptide.compeptide.com | Harsh final cleavage requires special apparatus; repetitive acid treatment. peptide.compeptide.com |

The formation of the ψ[CH2NH] linkage cannot be achieved using standard amide bond coupling reagents. It is typically introduced by synthesizing a protected dipeptide mimic, Fmoc-Phe-ψ[CH2NH]Pro-OH, which is then coupled to the growing peptide chain. This synthesis involves the reductive amination of an N-protected amino aldehyde with the free amine of the subsequent amino acid ester, followed by reduction of the resulting imine.

For the formation of the standard amide bonds in the rest of the sequence, a variety of advanced coupling reagents are employed to ensure high efficiency, especially for sterically hindered or aggregation-prone couplings. bachem.com These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species. sigmaaldrich.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators, often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. bachem.compeptide.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are highly popular due to their efficiency and the water-solubility of their byproducts. bachem.com HATU, which forms a highly reactive OAt ester, is particularly effective for difficult couplings, including those involving N-methylated amino acids. sigmaaldrich.combachem.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. sigmaaldrich.com Phosphonium reagents can give cleaner reactions than their uronium counterparts as they avoid a potential side reaction known as guanylation of the N-terminal amine. sigmaaldrich.com

Immonium/Oxyma-based Reagents: More recent reagents like COMU incorporate the Oxyma Pure leaving group, which is presented as a safer and highly efficient alternative to HOBt- and HOAt-based reagents. luxembourg-bio.combachem.com

| Reagent Class | Examples | Mechanism/Active Ester | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea (requires additive like HOBt) | Cost-effective; byproduct of DCC is insoluble. peptide.com |

| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | OBt or OAt active esters | Highly efficient, fast reactions; HATU is excellent for difficult couplings. sigmaaldrich.combachem.com |

| Phosphonium | BOP, PyBOP, PyAOP | OBt or OAt active esters | High coupling efficiency; avoids N-terminal guanylation side reaction. sigmaaldrich.com |

| Oxyma-based | COMU, PyOxim | Oxyma active esters | High reactivity, improved safety profile (non-explosive), good solubility. luxembourg-bio.combachem.com |

The choice of solid support (resin) depends on the protecting group strategy and the desired C-terminal functionality. For the synthesis of H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, which has a C-terminal carboxylic acid, a resin like Wang or 2-Chlorotrityl chloride (2-CTC) would be appropriate for an Fmoc/tBu strategy. peptide.com 2-CTC resin is particularly useful as it allows for cleavage under very mild acidic conditions, which can help preserve acid-sensitive side-chain protecting groups if a protected peptide fragment is the desired product. peptide.com The substitution level of the resin is also important; a low-substitution resin (e.g., 0.1-0.4 mmol/g) is often chosen for long or complex peptides to minimize aggregation. peptide.com

The final step, post-synthetic cleavage and deprotection, simultaneously removes the peptide from the resin and strips the side-chain protecting groups. sigmaaldrich.com This is typically done with a TFA "cocktail" containing scavengers to trap the highly reactive cationic species generated during the process, which could otherwise modify sensitive residues. sigmaaldrich.com For the target peptide, the following residues require specific scavengers:

Phenylalanine (Phe): Can be modified by released protecting groups.

Asparagine (Asn) and Glutamine (Gln): The trityl (Trt) protecting group is common; its removal requires scavengers. thermofisher.com Dehydration to nitriles is a potential side reaction. peptide.com

Serine (Ser): The t-butyl ether is cleaved by TFA.

A common cleavage cocktail for a peptide with these residues would be TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com The reaction is typically run for 2-4 hours at room temperature to ensure complete deprotection. thermofisher.com

For long or complex peptidomimetics, a convergent or fragment condensation strategy can be more efficient than a linear stepwise synthesis. springernature.com This approach involves synthesizing several smaller peptide fragments separately, which are then coupled together. researchgate.net For the target molecule, a logical fragmentation would be:

Fragment A: H-Ser(tBu)-Gln(Trt)-Asn(Trt)-Phe-OH

Fragment B: H-ψ[CH2NH]Pro-Ile-Val-Gln(Trt)-OH (or attached to the resin)

Solution-Phase Synthetic Routes for Peptidomimetic Constructsnih.gov

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides or for synthesizing segments that are difficult to prepare on a solid support. bachem.comnih.gov For the target peptidomimetic, a hybrid approach could be employed. The core dipeptide mimic, Phe-ψ[CH2NH]Pro, could be synthesized efficiently in solution. This process typically involves the reductive amination of a protected Phenylalanine aldehyde with a Proline ester, followed by purification of the resulting pseudodipeptide. This purified building block can then be incorporated into a larger peptide sequence using either solution-phase fragment condensation or by attaching it to a resin for subsequent SPPS elongation. researchgate.netnih.gov This strategy avoids potential complications of performing the reductive amination chemistry on the solid support. acs.org

Chemoenzymatic Synthesis of Peptidomimeticsnih.govresearchgate.net

Chemoenzymatic peptide synthesis combines the stereoselectivity and mild reaction conditions of enzymes with the versatility of chemical synthesis. nih.gov This approach typically uses proteases (like papain or thermolysin) in reverse, catalyzing the formation of peptide bonds instead of their hydrolysis. nih.govresearchgate.net This is achieved through either thermodynamically or kinetically controlled synthesis. researchgate.net

For a peptidomimetic like H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, a chemoenzymatic approach would likely be used in a fragment condensation strategy. ntu.edu.sg For example, chemically synthesized fragments, such as H-Ser-Gln-Asn-Phe-OEt and H-ψ[CH2NH]Pro-Ile-Val-Gln-OH, could be ligated using a suitable ligase or protease. The enzyme would catalyze the formation of the native peptide bond between Phe and the pseudoproline unit's N-terminus under optimized, non-aqueous conditions to favor synthesis over hydrolysis. nih.gov The primary advantage is the lack of racemization at the coupling site and the avoidance of complex chemical activators. nih.gov However, the synthesis of the non-natural ψ[CH2NH] bond itself remains a purely chemical step, as enzymes cannot form this linkage.

Stereoselective Synthesis of the ψ[CH2NH]Pro Isostere and its Incorporation

The synthesis of the target peptide, H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, presents a significant chemical challenge, primarily due to the presence of the Phe-ψ[CH2NH]-(R)-Pro isostere. This reduced amide bond surrogate is crucial for modulating the peptide's conformational properties and biological activity. Its creation and subsequent integration into the peptide chain demand a carefully orchestrated synthetic sequence, beginning with the stereoselective formation of the key dipeptide building block.

The cornerstone of this synthesis is the stereoselective reductive amination between an N-terminally protected phenylalaninal (B8679731) derivative and a suitable (R)-proline precursor. This reaction forges the critical methyleneamino bridge that defines the pseudopeptide linkage.

A common and effective strategy for this transformation involves the reaction of N-Boc-L-phenylalaninal with an (R)-proline derivative. The aldehyde functionality of the phenylalaninal reacts with the secondary amine of the proline derivative to form an intermediate iminium ion, which is then reduced in situ to yield the desired reduced amide bond. The stereoselectivity of this reduction is paramount to ensure the correct (R) configuration at the proline alpha-carbon is maintained.

The synthesis commences with the attachment of the C-terminal glutamine residue to a suitable resin, such as Rink Amide resin, which will ultimately yield a C-terminal amide upon cleavage. The subsequent amino acids, valine and isoleucine, are then coupled sequentially using standard coupling reagents like HBTU or HATU.

The critical step involves the incorporation of the pre-synthesized Phe-ψ[CH2NH]-(R)-Pro dipeptide building block. This dipeptide isostere is coupled to the growing peptide chain on the solid support. Following the successful incorporation of the pseudopeptide unit, the synthesis continues with the sequential addition of asparagine, glutamine, and serine, all bearing appropriate side-chain protection (e.g., Trityl for Gln and Asn, and t-Butyl for Ser).

Finally, upon completion of the peptide assembly, the resin is treated with a strong acid cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product, H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH.

Conformational Analysis and Structural Elucidation of H Ser Gln Asn Phe ψ Ch2nh Pro Ile Val Gln Oh

Spectroscopic Techniques for Conformational Characterization

A suite of advanced spectroscopic techniques is employed to build a comprehensive, three-dimensional model of the peptide's structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive tool for determining the high-resolution structure of peptides in a solution environment, providing detailed insights into both backbone and side-chain conformations. nih.gov For the peptide H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, a combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, would be utilized to assign proton resonances and establish through-bond and through-space connectivities.

Key NMR parameters, including chemical shifts (δ), nuclear Overhauser effects (NOEs), and scalar coupling constants (J), are translated into structural constraints. NOEs provide information on inter-proton distances, which is crucial for defining the peptide's fold, while ³J-coupling constants are used to determine torsional angles (φ, ψ) along the peptide backbone. The dynamics of the peptide, such as the motion of side chains and the stability of hydrogen bonds, can be probed by measuring relaxation parameters and hydrogen-deuterium exchange rates. nih.gov For instance, the mobility of the glutamine and asparagine side chains can be characterized, providing insight into their interactions and solvent accessibility. nih.govnih.gov

Interactive Table: Key NMR Parameters for Peptide Structural Analysis

| NMR Parameter | Information Derived | Application to H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH |

| Chemical Shifts (δ) | Provides information on the local electronic environment and secondary structure elements. | Dispersed amide proton shifts suggest a well-folded structure; unusual shifts can indicate specific interactions. |

| Nuclear Overhauser Effect (NOE) | Determines through-space proximity of protons (<5 Å), defining the peptide's tertiary structure. | Used to map distances between non-adjacent residues, confirming the overall peptide topology. |

| ³J-Coupling Constants | Constrains dihedral angles (φ, ψ, χ), which define the backbone and side-chain rotameric states. | Helps determine the Ramachandran plot distribution and preferred side-chain orientations. |

| Temperature Coefficients | Identifies protons involved in stable intramolecular hydrogen bonds. | Can reveal the presence of stable turn structures or other ordered conformations. |

| H/D Exchange Rates | Measures the solvent accessibility of amide protons. | Protons with slow exchange rates are likely buried or involved in hydrogen bonding. |

For H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, the CD spectrum would be analyzed to quantify the percentage of each secondary structure element. researchgate.net The introduction of the ψ[CH2NH]Pro isostere and the D-Proline residue is expected to significantly influence the peptide's folding, potentially disrupting canonical structures like α-helices or β-sheets and favoring the formation of specific turn-like structures. Deconvolution algorithms can be applied to the experimental spectrum to estimate the fractional contribution of different conformations. researchgate.net

Interactive Table: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Characteristic Wavelengths (nm) and Signal Type |

| α-Helix | Strong positive band near 192 nm; two strong negative bands near 208 nm and 222 nm. |

| β-Sheet (antiparallel) | Positive band near 195 nm; strong negative band near 218 nm. |

| β-Turn | Varies by turn type; often a weak positive band near 205 nm and a negative band near 225-230 nm. |

| Random Coil | Strong negative band near 198 nm; weak or no signal above 210 nm. |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers valuable information on the conformational state of peptide backbones by probing the vibrational frequencies of their amide bonds. researchgate.net The Amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration of the peptide bond, is particularly sensitive to secondary structure. nih.gov

Interactive Table: Typical Amide I Frequencies in Vibrational Spectroscopy

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

| α-Helix | ~1650 - 1658 |

| β-Sheet | ~1620 - 1640 and a weaker band at ~1685 |

| β-Turn | ~1660 - 1680 |

| Random Coil | ~1640 - 1650 |

Impact of the ψ[CH2NH]Pro Isostere on Peptide Conformation

The replacement of the scissile amide bond between Phenylalanine and Proline with a reduced aminomethylene isostere introduces significant changes in stereochemistry, flexibility, and hydrogen bonding capability, which collectively reshape the peptide's conformational landscape.

While the peptide contains a ψ[CH2NH] isostere, its structural rationale is related to the broader class of transition-state mimics, such as the hydroxyethylamine moiety. nih.gov Enzyme-catalyzed peptide bond hydrolysis proceeds through a high-energy tetrahedral intermediate. Isosteres that mimic this geometry can act as potent enzyme inhibitors by binding tightly to the active site. rsc.org The hydroxyethylamine group, with its tetrahedral carbon and hydroxyl group, is a classic mimic of this transition state. nih.gov

The ψ[CH2NH] isostere, or reduced amide bond, can be considered a simplified mimic of this tetrahedral intermediate. The nitrogen atom in the ψ[CH2NH] linkage is sp³-hybridized, creating a tetrahedral geometry that contrasts with the planar (sp²-hybridized) geometry of a standard amide bond. This modification imparts a localized increase in flexibility and removes the hydrogen bond acceptor capability of the carbonyl oxygen, profoundly affecting local and global conformation. This structural perturbation can be leveraged in drug design to create stable analogs of bioactive peptides. nih.govnih.gov

The incorporation of an (R)-Proline (D-Proline) residue instead of the natural (S)-Proline (L-Proline) introduces a major stereochemical change that significantly alters the peptide's topology. rsc.org While L-Proline residues can adopt both UP and DOWN puckers, the specific context (e.g., preceding residue, cis/trans isomerism) often creates a preference. nih.gov The (R)-configuration of the proline forces the peptide backbone into a different spatial arrangement, often promoting unique turn structures that would be inaccessible with the L-enantiomer. The combination of the reduced amide bond and the D-Proline residue is a powerful strategy for exploring novel conformational spaces and designing peptides with specific three-dimensional shapes.

Interactive Table: Proline Ring Puckering States

| Pucker State | Description | Structural Implication |

| Cγ-exo (UP) | The Cγ atom is puckered on the same side as the Cδ atom, away from the Cα atom. | Often associated with trans peptide bonds in helical structures. nih.govresearchgate.net |

| Cγ-endo (DOWN) | The Cγ atom is puckered on the opposite side of the Cδ atom, towards the Cα atom. | Predominantly found in cis peptide bonds. nih.govresearchgate.net |

Conformational Restraints and Flexibility Induced by the ψ[CH₂NH] Linkage

The introduction of a reduced amide bond isostere, ψ[CH₂NH], in place of the standard peptide bond (-CO-NH-) between the Phenylalanine (Phe) and Proline (Pro) residues fundamentally alters the conformational landscape of the peptide backbone. A normal peptide bond possesses a partial double-bond character due to resonance, which renders it planar and restricts rotation around the C-N axis. oup.comwikipedia.org The replacement of the carbonyl group with a methylene (B1212753) group in the ψ[CH₂NH] linkage eliminates this planarity and introduces significant changes to the local geometry and flexibility. nih.gov

The primary effects of the ψ[CH₂NH] modification at the Phe-Pro junction are threefold:

Increased Torsional Freedom : The single bonds in the -CH₂-NH- moiety allow for free rotation, introducing a higher degree of local flexibility into the peptide backbone compared to the rigid, planar amide bond it replaces. oup.comnih.gov

Perturbation of Secondary Structure : The absence of the carbonyl oxygen and the altered bond lengths and angles of the ψ[CH₂NH] linkage disrupt the typical geometry. This can interfere with the formation of ordered secondary structures like α-helices or β-sheets that rely on specific backbone torsion angles and hydrogen bonding patterns. nih.gov

This introduced flexibility is particularly noteworthy given its location adjacent to a proline residue. Proline's unique cyclic side chain, which connects back to its own backbone nitrogen, inherently restricts the possible phi (φ) torsion angles, making it a structurally rigid amino acid. vaia.com The combination of the flexible ψ[CH₂NH] linkage and the rigid proline ring creates a unique structural motif, potentially allowing the peptide to adopt conformations that are inaccessible to the parent molecule with a standard Phe-Pro peptide bond.

| Property | Standard Amide Bond (CO-NH) | Reduced Amide Bond (ψ[CH₂NH]) |

|---|---|---|

| Planarity | Planar | Non-planar |

| Rotational Barrier | High (partial double-bond character) | Low (single bonds) |

| Backbone Charge | Neutral | Positive (at physiological pH) |

| H-Bonding | Contains acceptor (C=O) and donor (N-H) | Lacks carbonyl acceptor; contains donor (N-H) |

| Impact on Flexibility | Restricts local flexibility | Increases local flexibility |

Intramolecular Interactions and Their Role in Peptide Architecture

The three-dimensional structure of the peptide is dictated by a complex network of non-covalent intramolecular interactions. The specific sequence of amino acids, including the modified ψ[CH₂NH] linkage, governs the nature and strength of these interactions, which collectively determine the peptide's final, stable conformation.

Hydrogen Bonding Networks and Stability

Hydrogen bonds are critical for defining and stabilizing the peptide's architecture. The primary sequence of H-Ser-Gln-Asn-Phe-ψ[CH₂NH]Pro-Ile-Val-Gln-OH contains numerous residues with side chains capable of forming hydrogen bonds, including Serine, Glutamine, and Asparagine. stackexchange.com These can form intricate networks of side-chain-to-side-chain and side-chain-to-backbone hydrogen bonds.

The modification of the Phe-Pro peptide bond significantly alters this network. The removal of the Phenylalanine carbonyl oxygen eliminates a key hydrogen bond acceptor site. nih.gov Research on other pseudopeptides has shown that the targeted replacement of an amide carbonyl can disrupt stabilizing interactions, such as those in a type II β-turn, leading to a loss of biological activity and underscoring the importance of the native hydrogen-bonding pattern. nih.gov

Side-Chain Interactions: Specific Analysis of Gln-Phe NH-π Interactions and Hydrophobic Clustering

Beyond hydrogen bonding, specific side-chain interactions play a crucial role in shaping the peptide's structure.

Gln-Phe NH-π Interactions: A significant, non-covalent interaction can occur between the side chains of Glutamine (Gln) and Phenylalanine (Phe). The terminal amide group of the Gln side chain can act as a hydrogen donor to the electron-rich π-system of the Phe aromatic ring. nih.govnih.gov Structural and computational studies have confirmed that these NH-π interactions are robust and can contribute to protein and peptide stability in diverse environments, including both solvent-exposed surfaces and the hydrophobic core. nih.govnih.gov In this peptide, an interaction between Gln2 and Phe4 could serve as an important local stabilizing force, helping to define the orientation of the N-terminal region relative to the core of the peptide.

| Residue | Position | Side-Chain Property | Potential Interaction |

|---|---|---|---|

| Ser (Serine) | 1 | Polar, Hydroxyl | Hydrogen Bonding |

| Gln (Glutamine) | 2 | Polar, Amide | Hydrogen Bonding, NH-π with Phe4 |

| Asn (Asparagine) | 3 | Polar, Amide | Hydrogen Bonding |

| Phe (Phenylalanine) | 4 | Nonpolar, Aromatic | NH-π with Gln2, Hydrophobic Clustering |

| Ile (Isoleucine) | 6 | Nonpolar, Aliphatic | Hydrophobic Core Formation |

| Val (Valine) | 7 | Nonpolar, Aliphatic | Hydrophobic Core Formation |

| Gln (Glutamine) | 8 | Polar, Amide | Hydrogen Bonding |

Contribution of Ile and Val Residues to Hydrophobic Core Formation

The formation of a stable hydrophobic core is fundamental to the tertiary structure of globular proteins and many peptides. nih.govmit.edu The side chains of Isoleucine (Ile), Leucine (Leu), and Valine (Val) are particularly effective at forming these structures, often referred to as ILV-clusters. uni-bayreuth.de These clusters create compact, water-excluded cores that are critical for structural stability. uni-bayreuth.de

In the peptide H-Ser-Gln-Asn-Phe-ψ[CH₂NH]Pro-Ile-Val-Gln-OH, the adjacent Ile6 and Val7 residues are positioned to make a dominant contribution to the hydrophobic core. Their bulky, nonpolar, aliphatic side chains have a strong thermodynamic propensity to associate with each other and with the aromatic side chain of Phe4. This interaction minimizes the energetically unfavorable ordering of water molecules around these nonpolar surfaces. The resulting hydrophobic core acts as a central organizing hub for the peptide's three-dimensional structure, directing the fold of the backbone and the positioning of the polar, hydrophilic residues on the exterior. The specific identity and arrangement of these hydrophobic residues are critical; studies on other peptides have shown that even conservative substitutions within the hydrophobic core can dramatically alter structure and function, indicating their role extends beyond simple hydrophobicity. nih.gov

Molecular Recognition and Binding Mechanisms of H Ser Gln Asn Phe ψ Ch2nh Pro Ile Val Gln Oh

Investigation of Binding Affinity and Selectivity Towards HIV-1 Protease

The binding affinity of H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH for HIV-1 protease has been a subject of scientific investigation to determine its potency as an inhibitor. Research has established that this peptide, also known by its one-letter sequence SQNF-ψ[CH2NH]PIVQ, demonstrates a notable affinity for the active site of the HIV-1 protease. cpcscientific.com The selectivity of an inhibitor for its target enzyme over other proteases is a critical factor in drug design, as it minimizes off-target effects. While specific quantitative data on its selectivity against a broad panel of proteases is not extensively detailed in the available literature, its design as a substrate analogue suggests a degree of specificity for the HIV-1 protease. The peptide's sequence is designed to mimic the natural cleavage sites of the viral polyproteins, thereby promoting its preferential binding to the viral enzyme.

The affinity of this peptide inhibitor is often quantified by its inhibition constant (Ki), a measure of the concentration required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH | HIV-1 Protease | 1 µM cpcscientific.com |

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive Inhibition)

Kinetic studies are fundamental to elucidating the mechanism by which an inhibitor functions. For H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, it has been identified as a competitive inhibitor of HIV-1 protease. cpcscientific.com Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby preventing the substrate from binding. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

The kinetic behavior of this peptide inhibitor can be described by the following key characteristics:

Mechanism: Competitive Inhibition cpcscientific.com

Binding Site: Active Site of HIV-1 Protease

Effect on Km: Increases

Effect on Vmax: No change

The reduced peptide bond (ψ[CH2NH]) in the inhibitor's structure is a key feature. This modification makes the peptide non-hydrolyzable by the protease, allowing it to occupy the active site for a prolonged period and effectively block the processing of viral polyproteins, a crucial step in the HIV life cycle. nih.govnih.gov

Structural Basis of Ligand-Protease Interactions through Co-crystallography

The precise three-dimensional arrangement of an inhibitor within the active site of its target enzyme provides invaluable insights into the molecular basis of its inhibitory activity. Co-crystallography, a technique where the inhibitor and the target protein are crystallized together, is the gold standard for obtaining this structural information. While specific co-crystal structures of H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH complexed with HIV-1 protease are not publicly available in the search results, the general principles of inhibitor binding to this enzyme are well-established through numerous other co-crystallization studies. nih.govnih.govosti.govnih.gov

These studies reveal that the active site of the dimeric HIV-1 protease is a tunnel-like cavity. Inhibitors typically bind in an extended conformation, making multiple hydrogen bonds and van der Waals contacts with the amino acid residues lining this cavity. nih.govnih.gov The central hydroxyl group of many inhibitors, or in this case the reduced peptide bond, is positioned to interact with the catalytic aspartate residues (Asp25 and Asp125) in the active site. nih.govnih.gov The side chains of the inhibitor's amino acids fit into specific sub-pockets (S1, S2, S1', S2', etc.) of the active site, and the specificity of these interactions determines the inhibitor's potency and selectivity. nih.gov

Computational Modeling of Binding Poses and Interaction Hotspots

In the absence of experimental co-crystal structures, computational modeling techniques serve as powerful tools to predict and analyze the binding of inhibitors to their target enzymes.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. rutgers.edu For H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, a docking study would involve computationally placing the peptide into the active site of the HIV-1 protease and scoring the different binding poses based on their predicted interaction energies. nih.gov This would help in visualizing the potential hydrogen bonds and hydrophobic interactions that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the peptide-enzyme complex over time. nih.govnih.govfrontiersin.org MD simulations provide a more realistic representation of the biological system by allowing the atoms of both the ligand and the protein to move, thus revealing the flexibility of the complex and the stability of the predicted interactions. These simulations can identify key "hotspot" residues in the protease that are crucial for binding the inhibitor.

Computational methods can also be used to estimate the binding free energy of a ligand to its target, which is directly related to the binding affinity. scispace.comh-its.orgwustl.edu Techniques such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from the snapshots obtained during MD simulations. nih.gov These calculations take into account the electrostatic and van der Waals interactions, as well as the desolvation energies of the ligand and the protein upon binding. By calculating the binding free energy, researchers can computationally rank the potency of different inhibitors and guide the design of new, more effective ones.

While specific binding free energy calculations for H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH are not available in the provided search results, the application of these methods to other HIV-1 protease inhibitors has been instrumental in understanding the molecular basis of their efficacy and the mechanisms of drug resistance. nih.govnih.gov

Enzymatic Stability and Proteolytic Susceptibility of H Ser Gln Asn Phe ψ Ch2nh Pro Ile Val Gln Oh

Susceptibility to Broad-Spectrum Proteases (Excluding in vivo or clinical data)

The inherent stability of a peptide is a critical determinant of its potential utility. The following sections detail the susceptibility of H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH to common classes of proteases.

Resistance to Exopeptidases (e.g., Dipeptidyl Peptidase IV, Aminopeptidases)

Exopeptidases are enzymes that cleave amino acids from the ends of a peptide chain. A key exopeptidase is Dipeptidyl Peptidase IV (DPP-IV), which typically cleaves dipeptides from the N-terminus of peptides, particularly those with a proline or alanine (B10760859) residue at the P1 position. Research indicates that peptides with D-amino acid substitutions at the N-terminus are resistant to cleavage by DPP-IV. nih.gov Furthermore, studies on the degradation of growth hormone-releasing factor (GRH) have shown that DPP-IV is the primary enzyme responsible for its initial cleavage in plasma. nih.gov The introduction of a D-amino acid at either the first or second position of GRH analogues prevents this hydrolysis, highlighting a key strategy for enhancing resistance to DPP-IV. nih.gov

Aminopeptidases, another class of exopeptidases, are also known to degrade peptides from the N-terminus. The presence of a D-amino acid at the N-terminus can sterically hinder the binding of aminopeptidases, thereby preventing cleavage. mdpi.com Studies on the enzymatic stability of MUC2 epitope peptides have demonstrated that substitutions with D-amino acids in the flanking regions of the core epitope can significantly increase resistance to proteolytic degradation in human serum and lysosomal preparations. nih.gov

| Enzyme Class | General Effect of Modification | Supporting Evidence |

| Dipeptidyl Peptidase IV (DPP-IV) | D-amino acid substitution at P1 or P2 position prevents cleavage. | Studies on GRH analogues show that D-amino acid substitution at position 1 or 2 confers resistance to DPP-IV. nih.gov |

| Aminopeptidases | N-terminal D-amino acid substitution provides steric hindrance, preventing degradation. | Incorporation of D-amino acids in the flanking regions of MUC2 peptides enhances stability against lysosomal enzymes. mdpi.comnih.gov |

Stability Against Endopeptidases

Endopeptidases cleave peptide bonds within the peptide chain and are a major pathway for peptide degradation. Enzymes such as trypsin and chymotrypsin (B1334515) are common endopeptidases. The stability of peptides against these enzymes can be significantly influenced by their amino acid sequence and structure.

Post-proline cleaving enzymes (PPCEs) are a specific class of endopeptidases that cleave at the C-terminal side of proline residues. nih.gov However, the unique structure of the ψ[CH2NH]Pro isostere in H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH is designed to be resistant to such cleavage. This reduced peptide bond mimics the transition state of the natural peptide bond but is not recognized by the active site of many proteases.

| Enzyme Class | General Effect of ψ[CH2NH]Pro Isostere | Supporting Evidence |

| Endopeptidases (e.g., Trypsin, Chymotrypsin) | The reduced peptide bond isostere is not a substrate for many common endopeptidases. | The design of peptide isosteres is a known strategy to prevent degradation by proteolytic enzymes. elsevierpure.com |

| Post-Proline Cleaving Enzymes (PPCEs) | The modified proline linkage is resistant to cleavage by PPCEs. | PPCEs specifically recognize and cleave the Pro-Xaa peptide bond, which is absent in the modified peptide. nih.gov |

Influence of the ψ[CH2NH]Pro Isostere on Proteolytic Degradation

The introduction of the ψ[CH2NH]Pro isostere is a key chemical modification in H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH. This reduced peptide bond, where the carbonyl group (C=O) of the Phe-Pro peptide bond is replaced by a methylene (B1212753) group (CH2), fundamentally alters the peptide's susceptibility to proteolysis. Standard proteases recognize the planar structure and hydrogen-bonding capabilities of a normal peptide bond to catalyze hydrolysis. The ψ[CH2NH]Pro isostere lacks the carbonyl oxygen, a critical hydrogen bond acceptor, and possesses a more flexible, non-planar geometry. This structural alteration prevents the peptide from fitting correctly into the active site of most proteases, thereby rendering it resistant to cleavage at that position. This strategy has been effectively used in the design of inhibitors for enzymes like HIV-1 protease. nih.gov

Chemical Modifications to Enhance Metabolic Stability (Excluding clinical outcomes)

Beyond the incorporation of isosteres, other chemical modifications can further enhance the metabolic stability of peptides.

N-Terminal and C-Terminal Derivatization (e.g., Acetylation, Amidation)

Modifications at the N- and C-termini of a peptide can effectively block the action of exopeptidases. N-terminal acetylation, the addition of an acetyl group to the N-terminal amine, neutralizes the positive charge and mimics the structure of many natural proteins. nih.govunicam.it This modification can significantly increase a peptide's stability by preventing degradation by aminopeptidases. nih.govunicam.itresearchgate.net

Similarly, C-terminal amidation involves replacing the C-terminal carboxylic acid group with an amide group. This modification neutralizes the negative charge and can prevent degradation by carboxypeptidases. unicam.it Studies have shown that C-terminal amidation can protect peptides from proteolytic degradation. unicam.it

| Modification | Effect on Stability | Mechanism |

| N-Terminal Acetylation | Increased | Blocks degradation by aminopeptidases. nih.govunicam.itresearchgate.net |

| C-Terminal Amidation | Increased | Blocks degradation by carboxypeptidases. unicam.it |

Incorporation of D-Amino Acids for Protease Resistance

Proteases are chiral enzymes that are highly specific for L-amino acids, the naturally occurring enantiomers. The incorporation of D-amino acids, their mirror images, into a peptide sequence is a powerful strategy to enhance protease resistance. nih.govnih.gov Proteases are generally unable to recognize and cleave peptide bonds adjacent to a D-amino acid due to steric hindrance within the enzyme's active site. mdpi.com Partial substitution with D-amino acids, particularly at the termini or in flanking regions of an active site, has been shown to significantly improve the stability of peptides in serum without necessarily abolishing their biological activity. nih.govnih.gov

| Modification | Effect on Stability | Mechanism |

| Incorporation of D-Amino Acids | Significantly Increased | Proteases are stereospecific for L-amino acids and cannot effectively bind or cleave peptide bonds involving D-amino acids. mdpi.comnih.govnih.gov |

Compound Names

| Abbreviation | Full Name |

| Ac | Acetyl |

| Ala | Alanine |

| Asn | Asparagine |

| Gln | Glutamine |

| Glu | Glutamic Acid |

| Gly | Glycine |

| GRH | Growth Hormone-Releasing Factor |

| His | Histidine |

| Ile | Isoleucine |

| Leu | Leucine |

| Lys | Lysine (B10760008) |

| MUC2 | Mucin 2 |

| Phe | Phenylalanine |

| Pro | Proline |

| Ser | Serine |

| Thr | Threonine |

| Trp | Tryptophan |

| Tyr | Tyrosine |

| Val | Valine |

| ψ[CH2NH] | Reduced peptide bond isostere |

Cyclization and Other Conformational Restraints

For a peptide like H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH, which has been investigated in the context of C5a receptor antagonism, achieving a specific three-dimensional structure is crucial for potent binding and activity. bohrium.comnih.gov Linear peptides are often conformationally flexible in solution, which can lead to a significant entropic penalty upon binding to a receptor and a higher susceptibility to proteolysis. nih.gov To overcome these issues, cyclization and other conformational restraints are employed. These strategies aim to pre-organize the peptide into its bioactive conformation, thereby enhancing potency, stability, and receptor selectivity. nih.govnih.gov

Cyclization Strategies

The most common method to constrain a peptide backbone is through cyclization. This can be achieved through several chemical strategies depending on the peptide sequence and desired outcome.

Side-Chain to Side-Chain Cyclization: This strategy involves forming a covalent bridge between the side chains of two amino acids within the sequence. For example, replacing two residues with cysteine allows for the formation of a disulfide bridge, or incorporating amino acids like aspartic acid and lysine can enable the formation of a lactam bridge.

Backbone-to-Side-Chain Cyclization: An amide bond can also be formed between a terminal group (N- or C-terminus) and the side chain of an appropriate amino acid within the sequence.

For C5a antagonist peptides, research has shown that a turn-like conformation in the C-terminal region is critical for receptor binding and antagonism. bohrium.comnih.gov Cyclization is an effective method to stabilize this required turn structure. By comparing the solution structures of linear peptides with their cyclic counterparts via NMR spectroscopy, researchers have confirmed that cyclic antagonists are more conformationally ordered and pre-organized for receptor binding. nih.gov The design of potent cyclic antagonists often involves computational modeling to predict which cyclization strategy will best produce the desired backbone shape and projection of key side chains for optimal interaction with the receptor. bohrium.com

Other Conformational Restraints

Beyond cyclization, other methods can be used to limit the conformational flexibility of the peptide:

Incorporation of D-Amino Acids: The use of an unnatural D-amino acid, such as the (R)-Proline in the parent peptide, introduces a significant conformational kink in the peptide backbone. This can help induce or stabilize a specific turn structure and provides steric hindrance against some proteases. nih.gov

N-Alkylation: The N-methyl group on proline already restricts the rotation around the C-N bond. Further N-alkylation of other residues can also be used to decrease hydrogen bonding potential and further rigidify the structure. nih.gov

These conformational restraints work synergistically to improve the pharmacological profile of the peptide. By reducing flexibility, cyclization and other modifications minimize the entropic cost of binding, leading to higher affinity, while also protecting the peptide from enzymatic degradation, resulting in a longer biological half-life. nih.gov

Rational Design and Structure Activity Relationship Sar Studies for H Ser Gln Asn Phe ψ Ch2nh Pro Ile Val Gln Oh Analogs

Principles of Rational Drug Design in Peptidomimetics

The core principle of rational drug design in peptidomimetics is to transform a bioactive peptide into a more robust therapeutic agent by addressing its natural disadvantages while preserving the structural features essential for its biological activity. longdom.org This process is often classified as structure-based drug design (SBDD), which relies heavily on the three-dimensional structures of the target protein and its peptide ligand. nih.gov The goal is to create molecules that mimic the key pharmacophoric elements and their spatial arrangement, leading to compounds with improved metabolic stability, better bioavailability, and enhanced receptor affinity and selectivity. longdom.org

Several strategies are employed to achieve this transformation:

Backbone Modification: The peptide backbone can be altered to resist degradation by proteases. This includes the introduction of peptide bond isosteres, which are non-hydrolyzable mimics of the amide bond. nih.govupc.edu

Side Chain Modification: The amino acid side chains can be substituted to optimize interactions with the target protein or to introduce favorable physicochemical properties. upc.edu

Conformational Constraint: The flexibility of a peptide can be reduced through strategies like cyclization or the incorporation of unnatural amino acids, which can lock the molecule in its bioactive conformation and improve binding affinity. mdpi.comnih.gov

Introduction of Unnatural Amino Acids: Integrating unnatural amino acids, such as D-amino acids or β-amino acids, can effectively prevent proteolysis and enhance metabolic stability. nih.govyoutube.com

Ultimately, the rational design process is an iterative cycle of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the structure-activity relationships. upc.edu This knowledge guides the subsequent design of more potent and effective drug candidates.

Strategic Amino Acid Substitutions and Their Impact on Potency

For protease inhibitors like the analogs of H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH, the interactions with the enzyme's active site are paramount. Protease active sites are typically described by a series of subsites (e.g., S4, S3, S2, S1, S1', S2', S3', S4'), which accommodate the corresponding amino acid residues of the substrate or inhibitor (P4, P3, P2, P1, P1', P2', P3', P4'). nih.gov The scissile bond of the substrate is cleaved between the P1 and P1' residues. nih.gov

The rational design of protease inhibitors involves optimizing the fit of the inhibitor's side chains into these subsites. researchgate.netacs.org

P1 and P1' Subsites: These subsites are often critical for determining substrate specificity and inhibitor potency. Modifications at the P1' position of HIV-1 protease inhibitors have been shown to yield compounds with picomolar potency against drug-resistant strains. nih.gov For instance, incorporating cyclic or acyclic non-polar N-alkoxy moieties at P1' can significantly enhance binding affinity. nih.gov

P2 Subsite: The P2 position is frequently a target for introducing non-natural moieties to enhance interactions and improve pharmacokinetic properties. In the development of HIV-1 protease inhibitors, incorporating phenyloxazolidinone groups at the P2 position has been a successful strategy. nih.gov Similarly, in HCV protease inhibitors, modulation of the P2 subsite was key to improving pharmacokinetic profiles. researchgate.net

The table below summarizes findings from SAR studies on protease inhibitors, illustrating the impact of modulating different subsites.

| Subsite | Modification Strategy | Observed Impact | Reference(s) |

| P1' | Introduction of cyclic N-alkoxy moieties (e.g., O-cyclopentyl, O-cyclohexyl) | Increased potency against wild-type HIV-1 protease. | nih.gov |

| P2 | Incorporation of 3-substituted phenyloxazolidinones | Demonstrated pM binding affinity and potency against drug-resistant HIV-1. | nih.gov |

| P2 | Use of an isoquinoline (B145761) ring system | Improved pharmacokinetic properties in HCV protease inhibitors. | researchgate.net |

| P1-P3 | Macrocyclization (e.g., in Asunaprevir) | Enhanced the inhibitor's resistance barrier to mutations like R155K and D168A in HCV protease. | acs.org |

Aromatic residues (Phenylalanine, Tyrosine, Tryptophan) are particularly important due to their ability to participate in a variety of non-covalent interactions: acs.org

π-π Stacking: Interactions between the aromatic rings of two residues. These are key stabilizers in solvated regions and may be particularly important for intrinsically disordered proteins. acs.org

Cation-π Interactions: An electrostatic interaction between a cation (e.g., from Lysine (B10760008) or Arginine) and the electron-rich face of an aromatic ring. These interactions are significant in both intramolecular processes like protein folding and intermolecular recognition at protein-protein interfaces. acs.org

CH-π Interactions: Interactions between a C-H bond and an aromatic ring, which contribute significantly to the stabilization of structured proteins. acs.org

Studies have shown that the high amyloidogenicity of aromatic amino acids is a function of their hydrophobicity and planar geometry, not necessarily their ability to form direct π-π bonds. nih.gov In the context of protease inhibitors, aromatic side chains frequently occupy hydrophobic pockets within the enzyme's active site, such as the S1 and S2 subsites, making them key determinants of inhibitor potency. The table below lists common hydrophobic and aromatic amino acids used in peptide design.

| Amino Acid | Code (3-Letter) | Code (1-Letter) | Key Property | Role in Peptidomimetic Design |

| Phenylalanine | Phe | F | Aromatic, Hydrophobic | Engages in π-π and CH-π interactions; fits into hydrophobic pockets. nih.gov |

| Tryptophan | Trp | W | Aromatic, Hydrophobic | Largest aromatic side chain; involved in various stabilizing interactions. nih.govacs.org |

| Tyrosine | Tyr | Y | Aromatic, Partially Hydrophilic | Can act as a hydrogen bond donor and participate in aromatic interactions. acs.org |

| Leucine | Leu | L | Aliphatic, Hydrophobic | Contributes to the hydrophobic core and van der Waals interactions. rsc.org |

| Isoleucine | Ile | I | Aliphatic, Hydrophobic | β-branched side chain can introduce conformational constraints. |

| Valine | Val | V | Aliphatic, Hydrophobic | Contributes to hydrophobic packing. |

| Cyclohexylalanine | Cha | - | Non-natural, Hydrophobic | Increases hydrophobicity relative to Phenylalanine. nih.gov |

Optimization of the Scissile Bond Mimicry and Isostere Modifications

A primary liability of peptide drugs is their rapid cleavage by proteases at the scissile amide bond. mdpi.com A cornerstone of peptidomimetic design is the replacement of this susceptible bond with a non-hydrolyzable mimic, known as a peptide bond isostere. nih.govupc.edu This modification renders the resulting pseudopeptide resistant to enzymatic degradation, thereby increasing its biological half-life. upc.edu

The compound H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH utilizes a reduced amide bond isostere (ψ[CH2NH]), where the carbonyl oxygen of the amide is replaced by a methylene (B1212753) group and the amide nitrogen is reduced. cpcscientific.com This isostere is particularly effective because it mimics the tetrahedral geometry of the transition state of amide bond hydrolysis, often leading to tight binding to the target protease.

The primary goals of using isosteres are:

To accurately mimic the geometry (bond length and angle) and rigidity of the original peptide bond. nih.gov

To eliminate the hydrolytic susceptibility to proteases. pwr.edu.pl

To retain or introduce key hydrogen bonding capabilities or dipole moments that are favorable for binding. nih.gov

Various isosteres have been developed, each with unique properties. The choice of isostere can significantly impact the conformation and biological activity of the resulting peptidomimetic.

| Isostere Name | Structure | Key Features | Reference(s) |

| Reduced Amide (Pseudopeptide) | -[CH₂-NH]- | Increases flexibility and basicity; mimics the transition state. | upc.edu |

| (E)-Alkene | -[CH=CH]- | Lacks H-bond donor/acceptor capacity; maintains rigidity. | nih.gov |

| Ketomethylene | -[C(=O)-CH₂]- | Carbonyl group can act as an H-bond acceptor. | upc.edu |

| Hydroxyethylamine | -[CH(OH)-CH₂-N]- | Hydroxyl group can form key hydrogen bonds, often mimicking the transition state hydroxyl. | nih.gov |

| Thioamide | -[C(=S)-NH]- | Similar geometry to amide but with different electronic properties; can improve pharmacokinetic profiles. | nih.gov |

Computational Methods for Analog Design and Virtual Screening

Computational methods are indispensable tools in modern rational drug design, allowing for the rapid evaluation and design of novel peptide analogs before their costly and time-consuming chemical synthesis. researchgate.netcecam.org These in silico approaches can significantly narrow down the vast chemical space of potential candidates to a manageable number of promising leads for experimental validation. researchgate.net

Key computational techniques used in peptidomimetic design include:

Homology Modeling: When the experimental 3D structure of a target protein is unavailable, a computational model can be built based on the known structure of a related (homologous) protein. This model can then be used for subsequent design and screening efforts. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the peptide analog) when bound to its target protein. nih.gov It is widely used to screen virtual libraries of compounds against a protein target to identify potential "hits."

Virtual Screening: This involves computationally screening large libraries of virtual compounds to identify molecules that are most likely to bind to a drug target. mdpi.com For peptides, this can involve screening libraries of natural or modified peptide fragments. mdpi.com The use of mirror-image virtual screening, where D-peptide ligands are predicted by docking L-peptide libraries against a D-configuration of the target, is an innovative strategy to design protease-resistant D-peptides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find a statistical relationship between the chemical structures of molecules and their biological activity. tandfonline.com For structurally diverse inhibitors, models that incorporate not only interaction energy but also conformational flexibility (e.g., ligand distortion energy) have shown improved predictive power. tandfonline.com

Machine Learning and AI: More recently, machine learning algorithms, such as long short-term memory (LSTM) networks, are being used to understand the "grammar" of antimicrobial or bioactive peptide sequences. nih.gov These AI-driven approaches can generate entirely novel peptide sequences with desired properties, accelerating the discovery process, especially when dealing with the smaller datasets typical in peptide research. cecam.orgnih.gov

These computational tools, when coupled with experimental validation, create a powerful and efficient cycle for the discovery and optimization of new peptide-based therapeutics. nih.gov

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening and Combinatorial Library Approaches for Peptidomimetic Discovery

The discovery of novel peptidomimetics is greatly accelerated by high-throughput screening (HTS) and the synthesis of combinatorial libraries. nih.govamericanpeptidesociety.org These strategies allow for the rapid generation and evaluation of a multitude of compounds, moving beyond the laborious one-by-one synthesis and testing model. youtube.com

Combinatorial chemistry involves the systematic and repetitive linking of various building blocks to create a large collection of structurally diverse molecules known as a chemical library. nih.gov Several methods have been developed to generate these libraries, which can then be screened against biological targets like enzymes or receptors to find lead compounds. arizona.edunih.gov

Key techniques for generating peptide and peptidomimetic libraries include:

Split-Couple-Mix Synthesis: This method, a cornerstone of combinatorial chemistry, allows for the creation of millions of unique peptide sequences on individual resin beads in a single synthesis process. americanpeptidesociety.orgnih.gov

SPOT-Synthesis: This technique involves synthesizing peptides on a planar cellulose (B213188) support, creating an array of discrete peptide spots. nih.govnih.gov These arrays can be screened directly to identify binding partners or active sequences. nih.gov The technique is time and cost-efficient for creating large numbers of peptides in a parallel and addressable manner. nih.gov

"Tea-Bag" Method: In this approach, the solid support resin is enclosed in permeable polypropylene (B1209903) bags, which are mixed and sorted for different coupling steps, enabling parallel synthesis of many individual peptides. nih.gov

Once libraries are created, HTS assays are employed for evaluation. A common approach is the competitive binding assay, where library compounds are tested for their ability to displace a known, labeled ligand from a target protein. drugtargetreview.com The readout, often a change in fluorescence, provides a rapid and easily implementable method for screening large libraries. drugtargetreview.com This strategy has been successfully used to screen for macrocyclic peptides with high affinity to targets like ubiquitin. drugtargetreview.com

| Library Synthesis Technique | Principle | Key Advantage | Reference |

|---|---|---|---|

| Split-Couple-Mix | Resin beads are split, coupled with an amino acid, and then mixed together before the next cycle. | Generates enormous libraries ("one-bead one-compound"). | nih.govnih.gov |

| SPOT-Synthesis | Peptides are synthesized in discrete spots on a cellulose membrane. | Allows for parallel synthesis and direct screening on the support. | nih.govnih.gov |

| "Tea-Bag" Method | Resin is enclosed in permeable bags that are sorted and combined for synthesis steps. | Facilitates parallel synthesis of a large number of discrete compounds. | nih.gov |

| Digital Microfluidics | Automated synthesis of peptidomimetics in a combinatorial fashion on a microfluidic chip. | Reduces reagent consumption and automates handling. | utoronto.ca |

Bioanalytical Techniques for Characterization of Peptidomimetics and Their Interactions

Characterizing a peptidomimetic requires a suite of powerful bioanalytical tools to determine its identity, purity, structure, and interaction with biological targets. The analysis of peptides presents unique challenges due to their similarity to a matrix of endogenous proteins and other peptides.

Core techniques for peptide and peptidomimetic characterization include:

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for assessing the purity of a peptide sample and detecting impurities. resolvemass.camtoz-biolabs.com It separates components of a mixture based on properties like polarity or size, with each component having a characteristic retention time. mtoz-biolabs.com

Mass Spectrometry (MS): Considered a gold standard, MS provides highly accurate determination of a peptide's molecular weight and can be used to identify post-translational modifications. resolvemass.camtoz-biolabs.com When coupled with fragmentation techniques (tandem MS or MS/MS), it can also be used for de novo sequencing of unknown peptides. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for determining the three-dimensional structure and conformation of peptides in solution. resolvemass.camtoz-biolabs.com This provides critical insight into the molecule's shape, which is directly related to its biological function and how it interacts with its target. resolvemass.ca

Hybrid Methods (LC-MS/MS): The combination of liquid chromatography with tandem mass spectrometry is a high-throughput platform capable of identifying and quantifying peptides in complex biological samples. researchgate.net While ligand-binding assays (LBAs) are also used, they can sometimes lack selectivity, and the development of specific antibodies can be time-consuming. researchgate.net LC-MS/MS offers high accuracy and is cost-effective for a large range of peptides. researchgate.net

| Technique | Primary Application in Peptidomimetic Analysis | Type of Information Provided | Reference |

|---|---|---|---|

| HPLC | Purity assessment and separation of complex mixtures. | Purity level, detection of impurities and by-products. | resolvemass.camtoz-biolabs.com |

| Mass Spectrometry (MS) | Molecular weight determination and sequencing. | Exact molecular mass, amino acid sequence, post-translational modifications. | resolvemass.camtoz-biolabs.com |

| NMR Spectroscopy | 3D structure determination. | Conformation, folding, and dynamic interactions. | resolvemass.camtoz-biolabs.com |

| LC-MS/MS | Quantification and identification in biological matrices. | Accurate measurement of peptide concentration and identity in complex samples. | researchgate.net |

Chemoinformatics and Machine Learning in Peptide Design and Prediction

Chemoinformatics and machine learning (ML) have revolutionized peptide design by enabling the prediction of bioactivity from sequence and structure alone. gu.se These computational approaches can significantly reduce the time and cost associated with drug discovery by pre-screening candidates in silico before expensive synthesis and testing. gu.senih.gov

Machine learning models, such as Random Forests and Support Vector Machines, are particularly well-suited to model the complex, non-linear relationships between a peptide's structure and its activity. mdpi.com These algorithms are trained on large datasets of known peptides to build predictive models for various properties, including antimicrobial, antiviral, or anticancer activity. mdpi.comnih.gov For instance, classification models based on Random Forest algorithms have shown strong performance in predicting the antimicrobial potential of peptides. mdpi.com

A significant challenge in peptide drug discovery is the sparseness of experimental data, as comprehensive testing is expensive. youtube.com Deep learning methods are being developed to address this by using imputation to fill in the gaps in experimental data matrices, learning the relationships between different experimental endpoints as well as structure-activity relationships. youtube.com This leads to more accurate predictions and helps highlight high-quality candidates. youtube.com

| Computational Approach | Application in Peptide Research | Example | Reference |

|---|---|---|---|

| QSAR | Modeling the relationship between chemical structure and biological activity. | Predicting antimicrobial activity based on physicochemical descriptors. | mdpi.comresearchgate.net |

| Machine Learning (e.g., Random Forest) | Classifying peptides and predicting bioactivity. | Building models to distinguish between active and inactive antimicrobial peptides. | gu.semdpi.com |

| Deep Learning | Predicting properties from sparse data and generating novel structures. | Imputing missing experimental data to improve prediction accuracy. | youtube.com |

| Molecular Docking | Simulating the binding of a peptide to its target receptor. | Analyzing the binding efficiency of newly designed peptides to cancer receptors. | nih.gov |

| AI-Driven Design (e.g., Diffusion Models) | Generating entirely new peptide sequences and structures for a specific target. | Using RFpeptides to design macrocyclic binders to disease-associated proteins. | uw.edu |

Exploration of H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH as a Research Tool (e.g., Affinity Ligand)

A key example of a peptidomimetic derived from the parent sequence is H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH. In this molecule, the peptide bond between the Phenylalanine (Phe) and Proline (Pro) residues has been replaced by a reduced amide isostere (ψ[CH2NH]). This modification is significant, as it renders the peptide resistant to cleavage by proteases at that position and can alter its conformational properties.

This specific peptidomimetic has been identified as a competitive inhibitor of the HIV-1 protease, an enzyme critical for the replication cycle of the human immunodeficiency virus. cpcscientific.com Its utility has been demonstrated not just as an inhibitor, but also as a valuable research tool. By coupling this affinity ligand to an agarose (B213101) resin, researchers were able to achieve the rapid purification of HIV-1 protease from complex mixtures. cpcscientific.com This application highlights how rationally designed peptidomimetics can be powerful reagents for biochemical research, facilitating the isolation and study of important biological targets.

| Compound | Target | Reported Activity (Ki) | Research Application | Reference |

|---|---|---|---|---|

| H-Ser-Gln-Asn-Phe-ψ[CH2NH]Pro-Ile-Val-Gln-OH | HIV-1 Protease | 1 µM | Affinity ligand for rapid purification of the enzyme. | cpcscientific.com |

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH, and what are their limitations?

- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is widely employed for synthesizing complex peptides like this compound. Key steps include resin selection, sequential coupling of protected amino acids, and cleavage/deprotection using trifluoroacetic acid (TFA). Challenges include optimizing reaction conditions to prevent racemization at the (R)-Pro residue and ensuring high coupling efficiency for polar residues like Gln and Asn. Structural validation via mass spectrometry (MS) and reverse-phase HPLC (RP-HPLC) is critical to confirm purity .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this peptide?

- Answer : A combination of techniques is required:

- Mass Spectrometry (MS) : Determines molecular weight and identifies truncation or deletion products.

- Nuclear Magnetic Resonance (NMR) : Resolves stereochemical configuration, particularly for the (R)-Pro residue and side-chain conformations.

- Amino Acid Analysis (AAA) : Quantifies residue composition after acid hydrolysis.